Broxaldine

Description

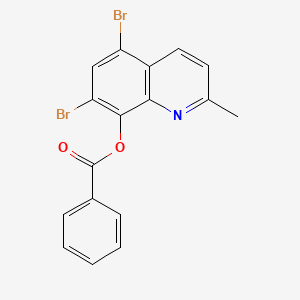

structure

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(5,7-dibromo-2-methylquinolin-8-yl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Br2NO2/c1-10-7-8-12-13(18)9-14(19)16(15(12)20-10)22-17(21)11-5-3-2-4-6-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTPLVAAROHGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2OC(=O)C3=CC=CC=C3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863245 | |

| Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3684-46-6 | |

| Record name | 8-Quinolinol, 5,7-dibromo-2-methyl-, 8-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3684-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Broxaldine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003684466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dibromo-2-methylquinolin-8-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Broxaldine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROXALDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6308U1DL5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Broxaldine's Mechanism of Action Against Toxoplasma gondii: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of broxaldine against the obligate intracellular parasite Toxoplasma gondii. The information presented herein is synthesized from recent scientific findings and is intended to inform further research and drug development efforts in the pursuit of novel anti-toxoplasmosis therapies. Current treatments for toxoplasmosis are often limited by significant side effects, highlighting the urgent need for new therapeutic agents.[1][2][3] this compound, an antiprotozoal drug, has demonstrated significant potential as a lead compound for anti-T. gondii treatment.[1][4]

Core Anti-parasitic Activity of this compound

This compound exhibits potent inhibitory effects on the growth and lytic cycle of Toxoplasma gondii both in vitro and in vivo.[1][5] The drug effectively hinders the parasite's ability to invade host cells, replicate within them, and ultimately lyse the host cell to continue the infection cycle.

Inhibition of Host Cell Invasion and Intracellular Proliferation

This compound significantly reduces the invasion rate of T. gondii tachyzoites into host cells in a dose-dependent manner.[4] At a concentration of 4 µg/mL, this compound treatment resulted in an invasion rate of only 14.31%, a stark contrast to the 40.53% invasion rate observed in the control group.[4] Furthermore, the proliferation of tachyzoites within host cells was dramatically inhibited, with a proliferation rate of just 1.23% in the presence of 4 µg/mL this compound.[1][5] The 50% effective concentration (EC₅₀) of this compound against T. gondii has been determined to be 0.28 µg/mL.[4]

Disruption of the Lytic Cycle and Cyst Formation

The lytic cycle of T. gondii is severely impaired by this compound.[1][4] This disruption is evident in the significant reduction in plaque formation in vitro. In addition to its effects on the tachyzoite stage, this compound is also effective against the bradyzoite stage, which is responsible for chronic infection. Treatment with this compound leads to a reduction in both the size and number of T. gondii cysts in vitro.[1][5]

Quantitative Summary of this compound's In Vitro Efficacy

The following tables summarize the key quantitative data regarding the in vitro activity of this compound against Toxoplasma gondii.

| Parameter | Host Cell Line | Value | Reference |

| EC₅₀ (50% Effective Concentration) | HFF | 0.28 µg/mL | [4] |

| CC₅₀ (50% Cytotoxicity Concentration) | HFF | > 32 µg/mL | [5] |

| CC₅₀ (50% Cytotoxicity Concentration) | Vero | > 32 µg/mL | [5] |

| Selectivity Index (SI = CC₅₀/EC₅₀) | HFF | > 114.29 | [5] |

| This compound Concentration | Invasion Rate (%) | Proliferation Rate (%) | Reference |

| 4 µg/mL | 14.31 | 1.23 | [1][4][5] |

| Control (DMSO) | 40.53 | Not specified | [4] |

Proposed Mechanism of Action: A Multi-faceted Approach

The anti-Toxoplasma activity of this compound is not attributed to a single target but rather a cascade of effects that ultimately lead to parasite death. The primary mechanisms identified are the induction of autophagy, mitochondrial dysfunction, and the accumulation of neutral lipids.[1][4][5]

Induction of Autophagy

Transmission electron microscopy (TEM) of this compound-treated tachyzoites reveals the presence of autophagic lysosomes, indicating that the drug induces autophagy in the parasite.[1][5] This process of cellular self-digestion appears to be a key factor in the drug's parasiticidal effect.

Mitochondrial Dysfunction and Energy Depletion

This compound treatment leads to significant ultrastructural changes in the parasite, including mitochondrial swelling.[1][5] This is accompanied by a decrease in the mitochondrial membrane potential and a significant reduction in ATP levels.[1][5] This disruption of mitochondrial function cripples the parasite's energy metabolism, contributing to its demise.

Disruption of Lipid Homeostasis

A notable effect of this compound is the increased accumulation of neutral lipids within the parasite, observed as an increase in liposomes.[1][5] This suggests that this compound interferes with the parasite's lipid metabolism, a pathway essential for its survival and replication.

Visualizing the Mechanism and Experimental Workflows

To better illustrate the proposed mechanism of action and the experimental approaches used to elucidate it, the following diagrams are provided.

Caption: Proposed mechanism of action of this compound against Toxoplasma gondii.

Caption: Workflow of in vitro experiments to evaluate this compound's efficacy.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the published research.[4]

Cell Culture and Parasite Maintenance

-

Host Cells: Human foreskin fibroblasts (HFF) and Vero cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Parasites: Toxoplasma gondii tachyzoites (RH strain) were maintained by serial passage in HFF monolayers.

In Vitro Invasion Assay

-

Extracellular tachyzoites were pre-treated with varying concentrations of this compound for 1 hour.

-

The treated tachyzoites were then added to Vero cell monolayers and incubated for 2 hours to allow for invasion.

-

Non-invaded parasites were removed by washing.

-

The cells were fixed and stained to differentiate intracellular and extracellular parasites.

-

The number of invaded parasites was quantified by microscopy to determine the invasion rate.

In Vitro Proliferation Assay

-

HFF cells were infected with RH-2F (a strain expressing β-galactosidase) tachyzoites for 2 hours.

-

Non-invaded parasites were washed away, and the infected cells were treated with different concentrations of this compound, DMSO (negative control), or pyrimethamine (positive control) for 72 hours.

-

Parasite proliferation was quantified by measuring the β-galactosidase activity using a luminescent assay kit.

Plaque Assay

-

HFF monolayers were infected with approximately 100 tachyzoites per well.

-

The infected cells were treated with 5 µM of this compound for 7 days.

-

The cells were then fixed and stained with crystal violet to visualize the plaques (zones of host cell lysis).

-

The area of the plaques was measured to assess the impact on the parasite's lytic cycle.

Mitochondrial Membrane Potential Assay

-

Freshly purified tachyzoites were treated with different concentrations of this compound.

-

The cationic probe JC-1 was used to stain the parasites.

-

The fluorescence of JC-1 aggregates (indicating high membrane potential) and monomers (indicating low membrane potential) was measured using a fluorescence plate reader to determine the mitochondrial membrane potential.

ATP Level Measurement

-

Tachyzoites were treated with various concentrations of this compound.

-

The intracellular ATP levels were measured using a commercial ATP assay kit based on the luciferin-luciferase reaction.

Transmission Electron Microscopy (TEM)

-

Intracellular tachyzoites were treated with this compound for 8 and 24 hours.

-

The infected cells were then fixed, dehydrated, embedded in resin, and sectioned.

-

The ultrastructure of the parasites was observed using a transmission electron microscope.

In Vivo Efficacy

In a mouse model of acute toxoplasmosis, treatment with this compound resulted in a 41.5% survival rate and a reduced parasite load in tissues and blood, further supporting its potential as a therapeutic agent.[1][5]

Conclusion and Future Directions

This compound demonstrates a potent and multi-faceted mechanism of action against Toxoplasma gondii, primarily by inducing autophagy, causing mitochondrial dysfunction, and disrupting lipid metabolism. Its efficacy in both in vitro and in vivo models, coupled with a high selectivity index, positions this compound as a promising lead compound for the development of new anti-toxoplasmosis drugs.

Future research should focus on:

-

Identifying the specific molecular targets of this compound within the parasite.

-

Optimizing the chemical structure of this compound to enhance its efficacy and pharmacokinetic properties.

-

Conducting further preclinical studies to evaluate its safety and efficacy in different animal models of toxoplasmosis.

References

- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Brobenzoxaldine synthesis pathway and precursors

An In-depth Technical Guide to the Synthesis of Brobenzoxaldine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Brobenzoxaldine, an antiprotozoal and antifungal agent. The synthesis is presented as a two-step process, commencing with the bromination of 8-hydroxy-2-methylquinoline to yield 5,7-dibromo-2-methyl-8-quinolinol, followed by the esterification of this intermediate with benzoic acid to produce the final product. This document details the precursors, reaction pathways, experimental protocols, and quantitative data associated with the synthesis.

Synthesis Pathway Overview

The synthesis of Brobenzoxaldine (5,7-dibromo-2-methyl-8-quinolinol benzoate) involves two primary chemical transformations:

-

Bromination: The selective bromination of 8-hydroxy-2-methylquinoline at the 5 and 7 positions of the quinoline ring.

-

Esterification: The formation of a benzoate ester at the hydroxyl group of the 5,7-dibromo-2-methyl-8-quinolinol intermediate.

The overall logical relationship of the synthesis is depicted in the following diagram:

Step 1: Synthesis of 5,7-dibromo-2-methyl-8-quinolinol

This initial step involves the electrophilic substitution of bromine onto the electron-rich quinoline ring of 8-hydroxy-2-methylquinoline. The hydroxyl group at position 8 is an activating group, directing the bromination to the ortho and para positions (5 and 7).

Precursors and Reagents

| Precursor/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 8-hydroxy-2-methylquinoline | C₁₀H₉NO | 159.19 | Starting Material |

| Bromine | Br₂ | 159.81 | Brominating Agent |

| Methanol (MeOH) | CH₃OH | 32.04 | Solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Base |

| Sodium Sulfite | Na₂SO₃ | 126.04 | Reducing Agent (to quench excess bromine) |

Experimental Protocol

A detailed experimental procedure for the synthesis of 5,7-dibromo-2-methylquinolin-8-ol has been reported.[1]

-

A mixture of 8-hydroxy-2-methylquinoline (5.0 g, 31.4 mmol) and sodium bicarbonate (5 g) is prepared in methanol (50 ml).

-

To this mixture, a solution of bromine (5 ml) in methanol (50 ml) is added.

-

The reaction mixture is stirred for 5 minutes at room temperature.

-

Sodium sulfite (2.5 g) is then added to quench any unreacted bromine.

-

The resulting mixture is filtered and the solid residue is washed with water (100 ml).

-

The collected white solid is dried under vacuum to yield the crude product.

-

Recrystallization from boiling ethanol can be performed for further purification.

Quantitative Data

| Parameter | Value | Reference |

| Yield of raw product | 8.9 g (89%) | [1] |

Synthesis Pathway Diagram

Step 2: Synthesis of Brobenzoxaldine (Esterification)

The second step is the esterification of the hydroxyl group of 5,7-dibromo-2-methyl-8-quinolinol with a benzoyl group. This is typically achieved through acylation with benzoyl chloride or benzoic anhydride in the presence of a base.

Precursors and Reagents

| Precursor/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |

| 5,7-dibromo-2-methyl-8-quinolinol | C₁₀H₇Br₂NO | 316.98 | Starting Material |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | Acylating Agent |

| Pyridine (or other base) | C₅H₅N | 79.10 | Base/Catalyst |

| Anhydrous Solvent (e.g., Dichloromethane, Toluene) | - | - | Solvent |

General Experimental Protocol

While a specific, detailed protocol for the synthesis of Brobenzoxaldine was not found in the provided search results, a general procedure for the acylation of a hydroxyl group on a quinoline ring can be inferred from standard organic chemistry principles and related reactions mentioned in the literature.

-

5,7-dibromo-2-methyl-8-quinolinol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

A base, such as pyridine or triethylamine, is added to the solution. The base acts as a scavenger for the HCl that is generated during the reaction.

-

Benzoyl chloride is added dropwise to the stirred solution at a controlled temperature, typically 0 °C to room temperature.

-

The reaction mixture is stirred for a period of time until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with an aqueous solution (e.g., dilute HCl to remove the base, followed by saturated sodium bicarbonate solution, and finally brine) to remove byproducts and unreacted starting materials.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude Brobenzoxaldine.

-

The crude product can be purified by recrystallization or column chromatography.

Synthesis Pathway Diagram

Conclusion

The synthesis of Brobenzoxaldine is a straightforward two-step process that is accessible to researchers with a background in organic synthesis. The initial bromination of 8-hydroxy-2-methylquinoline proceeds in high yield. The subsequent esterification, while not explicitly detailed for this specific compound in the available literature, can be readily achieved using standard acylation methodologies. This guide provides the necessary foundational information for the successful laboratory-scale synthesis of Brobenzoxaldine for research and development purposes. Further optimization of the esterification step may be required to maximize yield and purity for specific applications.

References

Pharmacological Properties of Quinoline Derivatives: An In-Depth Technical Guide with a Focus on Broxaldine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quinoline Derivatives

Quinoline, a heterocyclic aromatic compound consisting of a benzene ring fused to a pyridine ring, serves as a foundational scaffold for a vast array of pharmacologically active molecules.[1][2] The versatility of the quinoline nucleus allows for extensive structural modifications, leading to the development of derivatives with a broad spectrum of therapeutic applications.[1] These derivatives have been extensively investigated and utilized in medicinal chemistry for their potential as anticancer, antimicrobial (antibacterial, antifungal), antimalarial, anti-inflammatory, antiviral, and antiprotozoal agents.[1][2][3] The diverse biological activities stem from the ability of the quinoline ring system to interact with various biological targets, including enzymes and receptors, and to modulate key signaling pathways.[4]

Broxaldine: A Quinoline Derivative with Potent Antiprotozoal and Antifungal Activity

This compound, also known as brobenzoxaldine, is a quinoline derivative that has demonstrated significant efficacy as an antiprotozoal and antifungal agent.[5][6] It is recognized for its activity against a range of protozoa and has been specifically studied for its potent inhibitory effects on Toxoplasma gondii.[3]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's biological activity. It is important to note that while its antiprotozoal activity against Toxoplasma gondii has been quantified, comprehensive data on its antifungal spectrum and acute toxicity (LD50) are not extensively available in the public domain.

| Parameter | Organism/Cell Line | Value | Reference |

| EC50 | Toxoplasma gondii (RH-2F strain) | 0.28 µg/mL | [2] |

| CC50 | Human Foreskin Fibroblast (HFF) cells | 17.95 µg/mL | [2] |

| CC50 | Vero cells | 11.15 µg/mL | [2] |

| Selectivity Index (SI) | T. gondii vs. HFF cells | 64.1 | [2] |

| Selectivity Index (SI) | T. gondii vs. Vero cells | 39.8 | [2] |

| MIC | Clostridium difficile | 4 µM | [5] |

No publicly available data was found for the LD50, Ki, or a comprehensive set of MIC values for this compound against a range of fungal pathogens.

Mechanism of Action

Studies on Toxoplasma gondii have provided significant insights into the mechanism of action of this compound. The primary effects observed are the induction of autophagy and mitochondrial dysfunction within the parasite.[3]

-

Induction of Autophagy: this compound treatment leads to the formation of autophagosomes and autolysosomes within T. gondii, indicating the activation of the autophagic pathway.[3]

-

Mitochondrial Dysfunction: The compound causes mitochondrial swelling and a decrease in mitochondrial membrane potential in the parasite. This disruption of mitochondrial function leads to a significant decrease in ATP levels, compromising the parasite's energy metabolism.[3]

-

Disruption of the Lytic Cycle: this compound inhibits the invasion of host cells by tachyzoites and suppresses their proliferation within the host cells.[2]

-

Neutral Lipid Accumulation: An increase in neutral lipid bodies is observed in this compound-treated parasites, suggesting a disruption in lipid metabolism.[3]

The precise signaling pathways modulated by this compound that lead to these downstream effects have not been fully elucidated. However, it is known that quinoline derivatives can influence major signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which are crucial regulators of cell growth, proliferation, and survival. Further research is required to determine if this compound exerts its effects through these or other signaling pathways.

Figure 1: Proposed mechanism of action of this compound against Toxoplasma gondii.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound and other quinoline derivatives.

Antiprotozoal Activity Assay (against Toxoplasma gondii)

This protocol is adapted from studies evaluating the in vitro efficacy of this compound against T. gondii.[2]

3.1.1 Cytotoxicity Assay (CC50 Determination)

-

Cell Culture: Culture Human Foreskin Fibroblast (HFF) or Vero cells in a 96-well plate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Treatment: Remove the culture medium from the cells and add the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT assay or a commercial cell viability kit (e.g., CellTiter-Glo®).

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

3.1.2 Growth Inhibition Assay (EC50 Determination)

-

Cell and Parasite Culture: Seed HFF or Vero cells in a 96-well plate and allow them to form a monolayer. Infect the cells with T. gondii tachyzoites (e.g., RH-2F strain) at a low multiplicity of infection (MOI).

-

Treatment: After allowing the parasites to invade for a set period (e.g., 2 hours), wash the wells to remove extracellular parasites and add fresh medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Quantification of Parasite Growth: Measure parasite proliferation using a reporter gene assay (e.g., β-galactosidase-expressing parasites) or by quantitative PCR (qPCR) targeting a parasite-specific gene.

-

Data Analysis: Determine the 50% effective concentration (EC50) by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Figure 2: General workflow for in vitro antiprotozoal activity assessment.

Antifungal Susceptibility Testing

3.2.1 Broth Microdilution Method (for Yeasts, e.g., Candida albicans)

-

Inoculum Preparation: Culture the yeast strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of the yeast in sterile saline or RPMI-1640 medium and adjust the turbidity to a 0.5 McFarland standard.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized yeast inoculum to each well.

-

Controls: Include a positive control (yeast and medium without drug) and a negative control (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control.

In Vivo Toxicity Assessment

A comprehensive acute oral toxicity study to determine the LD50 of this compound has not been found in the reviewed literature. However, one study in mice reported no obvious toxic reactions or pathological changes in the liver and kidney after 7 days of intraperitoneal administration of this compound at doses up to 50 mg/kg/day.[2]

General Protocol for Acute Oral Toxicity (Limit Test)

-

Animal Model: Use a standardized rodent model, such as Sprague-Dawley rats or BALB/c mice.

-

Dosing: Administer a single high dose of the test substance (e.g., 2000 or 5000 mg/kg body weight) to a small group of animals via oral gavage.

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Interpretation: If no mortality is observed, the LD50 is considered to be greater than the tested dose.

Signaling Pathways Modulated by Quinoline Derivatives

While the specific signaling pathways affected by this compound are yet to be fully elucidated, the broader class of quinoline derivatives has been shown to modulate several key intracellular signaling cascades implicated in various diseases, particularly cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Several quinoline derivatives have been reported to inhibit components of this pathway, leading to their anticancer effects.[4]

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade is crucial for transmitting signals from cell surface receptors to the nucleus, thereby regulating gene expression and various cellular processes. Aberrant activation of this pathway is common in cancer, and some quinoline derivatives have been shown to interfere with its components.

Figure 3: General signaling pathways targeted by some quinoline derivatives.

Conclusion

This compound, a notable quinoline derivative, exhibits potent antiprotozoal activity, particularly against Toxoplasma gondii, by inducing autophagy and mitochondrial dysfunction. While quantitative data on its broad-spectrum antifungal activity and a definitive LD50 value are currently limited, the available information underscores its potential as a therapeutic agent. The diverse pharmacological activities of the broader quinoline class, coupled with their ability to modulate key signaling pathways, continue to make them a promising scaffold for the discovery and development of new drugs. Further research is warranted to fully elucidate the molecular mechanisms of this compound and to explore its full therapeutic potential.

References

- 1. dep.nj.gov [dep.nj.gov]

- 2. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. acute oral toxicity: Topics by Science.gov [science.gov]

Molecular Targets of Broxaldine in Protozoan Parasites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaldine, a halogenated quinoline derivative, has demonstrated significant antiprotozoal activity. This technical guide provides a comprehensive overview of the current understanding of the molecular targets of this compound in protozoan parasites. While detailed mechanistic studies have elucidated its effects in Toxoplasma gondii, revealing a multi-pronged assault on parasite viability, the specific molecular interactions in other protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis remain less defined. This document summarizes the available quantitative data, details key experimental protocols, and presents visual representations of the known and proposed mechanisms of action to facilitate further research and drug development efforts in this area.

Introduction to this compound and its Antiprotozoal Spectrum

This compound (5,7-dibromo-2-methyl-8-quinolinol benzoate) is a compound belonging to the 8-hydroxyquinoline class, known for its broad-spectrum antimicrobial properties. Historically, it has been recognized for its efficacy against various protozoan infections.[1] While its clinical use has varied, recent research has renewed interest in its potential as an antiprotozoal agent, particularly against the opportunistic parasite Toxoplasma gondii. This compound is also reported to be effective against other significant protozoan pathogens, including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, although the specific molecular details of its action against these organisms are not as well-documented.[1]

Molecular Targets and Mechanism of Action in Toxoplasma gondii

Recent in-depth studies have provided significant insights into the molecular mechanisms by which this compound exerts its potent activity against Toxoplasma gondii. The primary targets appear to be crucial cellular processes, leading to parasite death.

Mitochondrial Dysfunction

A key effect of this compound on T. gondii is the induction of mitochondrial dysfunction.[1][2][3] Treatment with this compound leads to observable mitochondrial swelling and a significant decrease in the mitochondrial membrane potential.[1][2] This disruption of mitochondrial integrity directly impacts the parasite's energy metabolism, resulting in a dose-dependent reduction in ATP levels.[1][2]

Induction of Autophagy

This compound treatment triggers a significant enhancement of autophagy in T. gondii.[1][2] This is evidenced by the increased presence of autophagic lysosomes within the parasite's subcellular structure.[2] While autophagy can be a survival mechanism, its overactivation can lead to programmed cell death.

Disruption of Neutral Lipid Metabolism

Another identified molecular impact of this compound is the accumulation of neutral lipids, observed as an increase in liposomes within the parasite.[1][2] This suggests that this compound interferes with the parasite's lipid homeostasis, a critical aspect of its metabolism and membrane integrity.

The culmination of these effects—mitochondrial collapse, uncontrolled autophagy, and disrupted lipid metabolism—leads to the disintegration of the parasite's subcellular structures and ultimately, its death.[2]

Activity Against Other Protozoan Parasites: A Knowledge Gap

While this compound is known to be effective against Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, specific molecular targets and detailed mechanisms of action have not been extensively studied for these parasites.[1] As a halogenated quinoline, its mode of action in these organisms may share similarities with other 8-hydroxyquinoline derivatives, which are known to exert their antiprotozoal effects through various mechanisms.

-

Chelation of Metal Ions: 8-hydroxyquinolines are potent metal chelators. This ability can disrupt the function of essential metalloenzymes in parasites, interfering with critical metabolic pathways.

-

Inhibition of Nucleic Acid Synthesis: Some quinoline derivatives have been shown to intercalate with DNA, thereby inhibiting nucleic acid synthesis and repair mechanisms, which are vital for parasite replication.

-

Disruption of Electron Transport: Interference with the electron transport chain in the mitochondria or other energy-generating organelles is a common mechanism for antiprotozoal agents.

Further research is imperative to elucidate the specific molecular interactions of this compound in these protozoan parasites to identify its precise targets and pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound against Toxoplasma gondii.

Table 1: In Vitro Efficacy of this compound against Toxoplasma gondii

| Parameter | Value | Cell Line | Exposure Time | Reference |

| EC50 | 0.28 µg/mL | HFF | 72 h | [1] |

| CC50 | 17.95 µg/mL | HFF | 72 h | [1] |

| CC50 | 11.15 µg/mL | Vero | 72 h | [1] |

| Selectivity Index (SI) | 64.1 (HFF) | - | - | [1] |

| Selectivity Index (SI) | 39.8 (Vero) | - | - | [1] |

Table 2: In Vitro Effects of this compound on Toxoplasma gondii Invasion and Proliferation

| Treatment | Invasion Rate (%) | Proliferation Rate (%) | Reference |

| Control | 40.53 | - | [1] |

| 4 µg/mL this compound | 14.31 | 1.23 | [1] |

Detailed Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

-

Cell Culture: Human Foreskin Fibroblasts (HFF) or Vero cells are seeded in 96-well plates and cultured in DMEM supplemented with 10% FBS at 37°C and 5% CO2 until a monolayer is formed.

-

Drug Preparation: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted to various concentrations in the culture medium.

-

Treatment: The culture medium is replaced with the medium containing different concentrations of this compound. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance is measured at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.[1]

Growth Inhibition Assay (EC50 Determination)

-

Cell and Parasite Culture: HFF cells are grown to confluence in 96-well plates. T. gondii tachyzoites (e.g., RH strain) are used for infection.

-

Infection and Treatment: HFF monolayers are infected with tachyzoites. After a short incubation period to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Plates are incubated for 72 hours to allow for parasite proliferation.

-

Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as a β-galactosidase reporter assay for engineered parasite strains or by microscopic counting of parasites per vacuole.

-

Data Analysis: The 50% effective concentration (EC50) is determined by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.[1]

Mitochondrial Membrane Potential Assay

-

Parasite Treatment: Purified T. gondii tachyzoites are treated with different concentrations of this compound for a specified time.

-

Staining: The parasites are then incubated with a fluorescent dye that is sensitive to mitochondrial membrane potential, such as JC-1 or Rhodamine 123.

-

Flow Cytometry: The fluorescence intensity of the stained parasites is analyzed by flow cytometry. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.

-

Data Analysis: The change in fluorescence intensity is quantified to assess the dose-dependent effect of this compound on mitochondrial membrane potential.[1]

ATP Level Measurement

-

Parasite Treatment: T. gondii tachyzoites are treated with various concentrations of this compound.

-

Lysis and ATP Measurement: After treatment, the parasites are lysed, and the intracellular ATP concentration is measured using a commercial ATP determination kit based on the luciferin-luciferase reaction.

-

Data Analysis: The luminescence signal, which is proportional to the ATP concentration, is measured using a luminometer. The results are normalized to the protein concentration of the parasite lysate.[1]

Visualizing the Molecular Interactions and Workflows

Caption: Mechanism of this compound against Toxoplasma gondii.

Caption: Experimental workflow for EC50 determination.

Conclusion and Future Directions

This compound is a potent antiprotozoal agent with a well-defined mechanism of action against Toxoplasma gondii, primarily targeting mitochondrial function, autophagy, and lipid metabolism. This provides a solid foundation for its further development as a therapeutic for toxoplasmosis. However, a significant knowledge gap exists regarding its specific molecular targets and mechanisms in other important protozoan parasites like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.

Future research should focus on:

-

Target Identification in Other Protozoa: Conducting in-depth studies to identify the specific molecular targets of this compound in Giardia, Entamoeba, and Trichomonas. This could involve proteomic, metabolomic, and genetic approaches.

-

Comparative Mechanistic Studies: Elucidating whether the mechanisms observed in T. gondii are conserved across other protozoan species.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to optimize potency and selectivity against a broader range of protozoan parasites.

Addressing these research questions will be crucial for fully realizing the therapeutic potential of this compound and the broader class of 8-hydroxyquinolines as effective and broad-spectrum antiprotozoal drugs.

References

Broxaldine (Brobenzoxaldine): A Comprehensive Technical Guide

CAS Number: 3684-46-6

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaldine, also known as Brobenzoxaldine, is a synthetic compound belonging to the quinoline class of molecules. It is chemically designated as 5,7-dibromo-2-methyl-8-quinolinol benzoate. This document provides a comprehensive technical overview of this compound, consolidating available data on its chemical properties, synthesis, pharmacological activities, and mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound is a solid substance with a molecular formula of C₁₇H₁₁Br₂NO₂ and a molecular weight of approximately 421.1 g/mol . Its chemical structure features a dibrominated 2-methyl-8-quinolinol core esterified with a benzoate group. Detailed physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3684-46-6 | |

| Molecular Formula | C₁₇H₁₁Br₂NO₂ | |

| Molecular Weight | 421.1 g/mol | |

| Appearance | Solid | |

| IUPAC Name | 5,7-dibromo-2-methylquinolin-8-yl benzoate | |

| Synonyms | Brobenzoxaldine | |

| SMILES | CC1=NC2=C(OC(=O)C3=CC=CC=C3)C(Br)=CC(Br)=C2C=C1 | |

| InChI Key | IJTPLVAAROHGGB-UHFFFAOYSA-N |

Table 1: Physicochemical Properties of this compound

Solubility

This compound exhibits limited solubility in aqueous solutions. Experimental solubility data is presented in the following table.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | 5 mg/mL | |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | |

| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL |

Table 2: Solubility of this compound

Synthesis

The synthesis of this compound involves a two-step process starting from 8-hydroxy-2-methylquinoline. The first step is the bromination of the quinoline ring, followed by esterification of the hydroxyl group.

Step 1: Synthesis of 5,7-dibromo-2-methyl-8-quinolinol

The precursor, 5,7-dibromo-2-methyl-8-quinolinol, is synthesized by the bromination of 8-hydroxy-2-methylquinoline.

Step 2: Synthesis of this compound (5,7-dibromo-2-methyl-8-quinolinol benzoate)

This compound is synthesized by the esterification of 5,7-dibromo-2-methyl-8-quinolinol with benzoyl chloride. This is a standard esterification reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.

Pharmacological Activity

This compound has demonstrated a range of antimicrobial and antiparasitic activities in vitro and in vivo.

Antibacterial Activity

This compound is active against the bacterium Clostridioides difficile, with a reported Minimum Inhibitory Concentration (MIC) of 4 µM. A screening of FDA-approved drugs identified this compound as a potent inhibitor of C. difficile. The study reported a MIC₅₀ of 0.2-0.6 μM for the salicylanilides group, which includes structurally related compounds.

| Organism | MIC | Reference |

| Clostridioides difficile | 4 µM |

Table 3: Antibacterial Activity of this compound

Antiparasitic Activity

Recent studies have extensively evaluated the activity of this compound against Toxoplasma gondii. It has been shown to inhibit parasite invasion and proliferation in vitro and reduce parasite load in a mouse model of acute toxoplasmosis.[1][2][3]

| Parameter | Host Cell Line | Value | Reference |

| CC₅₀ (72h) | HFF | 17.95 µg/mL | [4] |

| CC₅₀ (72h) | Vero | 11.15 µg/mL | [4] |

| EC₅₀ | - | 0.28 µg/mL | [2] |

| Invasion Rate (4 µg/mL) | Vero | 14.31% | [3][4] |

| Proliferation Rate (4 µg/mL) | Vero | 1.23% | [3][4] |

| In vivo Survival Rate (mouse model) | - | 41.5% | [1][2][3] |

Table 4: Anti-Toxoplasma gondii Activity of this compound

This compound has been reported to decrease the viability of Schistosoma mansoni larvae at a concentration of 10 µM.

| Organism | Activity | Concentration | Reference |

| Schistosoma mansoni larvae | Decreased viability | 10 µM |

Table 5: Anti-Schistosoma mansoni Activity of this compound

Mechanism of Action

The precise mechanism of action of this compound against all susceptible organisms is not fully elucidated. However, its effects on Toxoplasma gondii have been investigated in some detail.

Effects on Toxoplasma gondii

In Toxoplasma gondii, this compound appears to induce a multi-faceted disruption of cellular homeostasis. Treatment with this compound leads to observable ultrastructural changes within the parasite, including mitochondrial swelling, an increase in the number of lipid bodies, and the formation of autophagic vacuoles.[1][3] This is accompanied by a decrease in the mitochondrial membrane potential and a significant reduction in intracellular ATP levels.[1][3] These findings suggest that this compound's anti-Toxoplasma activity is, at least in part, mediated by inducing mitochondrial dysfunction and triggering an autophagic cell death pathway within the parasite.[1][3][4]

Effects on Mammalian Cells

There is currently no publicly available data to suggest that this compound directly modulates specific signaling pathways in mammalian cells, such as the NF-κB, MAPK, or PI3K/Akt pathways. Its cytotoxic effects on mammalian cell lines (HFF and Vero) have been quantified, as indicated by the CC₅₀ values in Table 4.[4]

Pharmacokinetics and Metabolism

Detailed pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) studies on this compound in humans or preclinical mammalian models are not extensively available in the public domain. As a halogenated quinoline derivative, its pharmacokinetic profile may share some general characteristics with other compounds in this class, such as potential for metabolism by cytochrome P450 enzymes and distribution into various tissues. However, specific parameters like bioavailability, half-life, clearance, and metabolic pathways for this compound have not been reported.

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the properties and activities of this compound.

Synthesis of 5,7-dibromo-2-methyl-8-quinolinol

Materials:

-

8-hydroxy-2-methylquinoline

-

Bromine

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfite (Na₂SO₃)

-

Water (H₂O)

Procedure:

-

A mixture of 8-hydroxy-2-methylquinoline and sodium bicarbonate is prepared in methanol.

-

A solution of bromine in methanol is added to the mixture.

-

The reaction is stirred at room temperature.

-

Sodium sulfite is added to the reaction mixture.

-

The mixture is filtered and the solid is washed with water.

-

The resulting white solid is dried under vacuum to yield 5,7-dibromo-2-methyl-8-quinolinol.

In Vitro Anti-Toxoplasma gondii Growth Inhibition Assay

Materials:

-

Human foreskin fibroblast (HFF) cells

-

Toxoplasma gondii RH-2F strain (expressing β-galactosidase)

-

This compound

-

Pyrimethamine (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Triton X-100

-

Chlorophenol red-β-D-galactopyranoside (CPRG)

Procedure:

-

A monolayer of HFF cells is prepared in a 96-well plate.

-

Each well is infected with approximately 100 RH-2F tachyzoites.

-

Various concentrations of this compound (dissolved in DMSO) are added to the wells. A negative control (DMSO) and a positive control (pyrimethamine) are included.

-

The plate is incubated for 72 hours.

-

After incubation, Triton X-100 and CPRG are added to each well.

-

The absorbance is measured at 570 nm after 12 hours to determine the level of β-galactosidase activity, which correlates with parasite viability.

-

The 50% effective concentration (EC₅₀) is calculated from the dose-response curve.[2]

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

Materials:

-

Clostridioides difficile strain

-

Brain Heart Infusion Broth supplemented with yeast extract, L-cysteine, and sodium taurocholate (BHIS)

-

This compound

-

Vancomycin (positive control)

-

96-well microtiter plates

Procedure:

-

A bacterial suspension of C. difficile is prepared in BHIS broth to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial two-fold dilutions of this compound are prepared in BHIS broth in a 96-well plate.

-

The bacterial suspension is added to each well containing the this compound dilutions.

-

Positive (no drug) and negative (no bacteria) controls are included.

-

The plate is incubated under anaerobic conditions at 37°C for 24-48 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Analytical Methods

Specific, validated analytical methods for the routine quantification of this compound in biological matrices have not been widely published. However, based on its chemical structure, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector would be suitable for its analysis.

General HPLC Method Development Considerations:

-

Column: A reversed-phase C18 column would likely provide good retention and separation.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formate) could be optimized for separation.

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the molecule, or mass spectrometry for higher sensitivity and specificity, would be appropriate.

-

Sample Preparation: For biological samples like plasma or tissue homogenates, a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction would be necessary to remove interfering substances prior to analysis.

Conclusion

This compound (Brobenzoxaldine) is a halogenated quinoline derivative with demonstrated in vitro and in vivo activity against various pathogens, including the bacterium Clostridioides difficile and the parasites Toxoplasma gondii and Schistosoma mansoni. Its mechanism of action against T. gondii involves the disruption of mitochondrial function and the induction of autophagy. While its synthesis is achievable through standard organic chemistry techniques, there is a notable lack of publicly available data on its pharmacokinetic properties and its effects on mammalian cellular signaling pathways. This comprehensive technical guide summarizes the current state of knowledge on this compound and highlights areas where further research is needed to fully characterize its potential as a therapeutic agent.

References

- 1. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

Broxaldine: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Broxaldine, also known as Brobenzoxaldine, is a synthetic compound with established antiprotozoal and antifungal activities. This guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental methodologies and insights into its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | (5,7-dibromo-2-methylquinolin-8-yl) benzoate | [1] |

| Synonyms | Brobenzoxaldine | [2] |

| CAS Number | 3684-46-6 | [2] |

| Chemical Formula | C₁₇H₁₁Br₂NO₂ | [2] |

| Molecular Weight | 421.08 g/mol | [2] |

| Appearance | Solid (form not specified) | - |

| Melting Point | Data not available. The precursor, 5,7-dibromo-8-hydroxyquinoline, has a melting point of 198-200°C. | |

| Boiling Point | Data not available. | - |

| pKa | Data not available. | - |

| Solubility | DMSO: 27.5 mg/mL (65.31 mM) (Sonication recommended) | [2] |

| Water: Insoluble | - | |

| Ethanol: Insoluble | - |

Spectral Data

Detailed experimental spectral data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), are not widely reported in the available scientific literature. This presents an opportunity for further research to fully characterize this compound.

Experimental Protocols

While specific experimental protocols for the determination of all of this compound's physicochemical properties are not published, standard methodologies for similar compounds can be applied.

Solubility Determination (General Protocol for Quinoline Derivatives)

This protocol outlines a general method for determining the solubility of quinoline derivatives like this compound.

-

Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a 0.22 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

pKa Determination by Potentiometric Titration (General Protocol)

This method can be used to determine the acid dissociation constant (pKa) of ionizable compounds.

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Mechanism of Action Against Toxoplasma gondii

Recent studies have elucidated the mechanism by which this compound exerts its antiprotozoal activity against Toxoplasma gondii, the causative agent of toxoplasmosis. The primary mode of action involves the disruption of mitochondrial function and the induction of autophagy within the parasite.[3][4][5]

Mitochondrial Dysfunction

This compound treatment leads to a significant decrease in the mitochondrial membrane potential of T. gondii.[3][4][5] This disruption of the proton gradient across the inner mitochondrial membrane impairs ATP synthesis, leading to an energy crisis within the parasite.

Induction of Autophagy

The compound also induces autophagy, a cellular process of self-digestion of cellular components.[3][4][5] In the context of this compound's action, this process appears to be a cell death mechanism rather than a survival response.

The proposed signaling pathway for this compound's action on T. gondii is depicted in the following diagram:

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound | Antibiotic | Parasite | Antifungal | TargetMol [targetmol.com]

- 3. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In vitro and in vivo activity evaluation and mode of action of this compound on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

Broxaldine's Impact on Parasitic Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaldine, a quinoline compound, has demonstrated significant antiprotozoal activity. This technical guide delves into the core of its mechanism of action, focusing on its profound effects on the mitochondrial function of parasites, with a primary emphasis on Toxoplasma gondii. Through the disruption of mitochondrial membrane potential and the subsequent depletion of cellular energy reserves, this compound induces a cascade of events leading to parasite demise. This document provides a comprehensive overview of the quantitative effects of this compound, detailed experimental protocols for assessing its impact on mitochondrial function, and a proposed signaling pathway linking mitochondrial dysfunction to autophagy.

Introduction

Parasitic diseases remain a significant global health burden, necessitating the development of novel and effective therapeutic agents. The parasite mitochondrion presents an attractive target for drug development due to its central role in energy metabolism and cellular homeostasis. This compound, also known as brobenzoxaldine, has been identified as a potent antiprotozoal agent. Recent studies have elucidated that its efficacy is, in large part, attributable to its ability to compromise mitochondrial integrity and function in parasites such as Toxoplasma gondii.[1][2] This guide synthesizes the current understanding of this compound's effects on parasitic mitochondria, offering a valuable resource for researchers in the field of antiparasitic drug discovery.

Quantitative Effects of this compound on Toxoplasma gondii

This compound exhibits a dose-dependent inhibitory effect on the growth and proliferation of Toxoplasma gondii tachyzoites. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound against T. gondii [1]

| Parameter | Host Cell Line | Value (μg/mL) |

| EC50 (50% Effective Concentration) | - | 0.28 |

| CC50 (50% Cytotoxicity Concentration) | HFF | 17.95 |

| CC50 (50% Cytotoxicity Concentration) | Vero | 11.15 |

Table 2: Effect of this compound on T. gondii Tachyzoite Invasion and Proliferation [1]

| This compound Concentration (μg/mL) | Invasion Rate (%) | Proliferation Rate (%) |

| 0 (Control) | 40.53 | - |

| 4 | 14.31 | 1.23 |

Table 3: Impact of this compound on Mitochondrial Function in T. gondii [1][2]

| This compound Concentration (μg/mL) | Observation |

| 1, 2, and 4 | Significant, dose-dependent decrease in mitochondrial membrane potential. |

| 1, 2, and 4 | Significant, dose-dependent decrease in intracellular ATP levels. |

| 4 | Ultrastructural evidence of mitochondrial swelling. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on parasite mitochondrial function.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent probe MitoTracker Red CMXRos, which accumulates in mitochondria in a membrane potential-dependent manner.

Materials:

-

Toxoplasma gondii tachyzoites

-

This compound

-

Phosphate-buffered saline (PBS)

-

MitoTracker™ Red CMXRos (Thermo Fisher Scientific)

-

Dimethyl sulfoxide (DMSO)

-

Laser scanning confocal microscope

Procedure:

-

Harvest extracellular T. gondii tachyzoites.

-

Treat tachyzoites with varying concentrations of this compound (e.g., 1, 2, and 4 μg/mL) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 6 hours) at 37°C.

-

Pellet the parasites by centrifugation and wash twice with PBS.

-

Resuspend the parasites in PBS containing 100 nM MitoTracker™ Red CMXRos.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the parasites twice with PBS to remove excess dye.

-

Resuspend the final parasite pellet in a suitable volume of PBS.

-

Mount the parasite suspension on a glass slide and observe under a laser scanning confocal microscope.

-

Capture images and quantify the fluorescence intensity to determine the relative mitochondrial membrane potential. A decrease in red fluorescence intensity in this compound-treated parasites compared to the control indicates a loss of ΔΨm.

Measurement of Intracellular ATP Levels

This protocol employs a bioluminescence-based assay to quantify intracellular ATP concentrations.

Materials:

-

Toxoplasma gondii tachyzoites

-

This compound

-

ATP determination kit (e.g., based on luciferase and D-luciferin)

-

Luminometer

Procedure:

-

Treat extracellular T. gondii tachyzoites with different concentrations of this compound and a vehicle control as described in section 3.1.

-

Following treatment, pellet the parasites by centrifugation.

-

Lyse the parasites according to the instructions of the ATP determination kit to release intracellular ATP.

-

In a luminometer-compatible plate, mix the parasite lysate with the luciferase-luciferin reagent provided in the kit.

-

Immediately measure the luminescence using a luminometer.

-

Generate a standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the parasite samples by comparing their luminescence readings to the standard curve. A reduction in luminescence corresponds to lower intracellular ATP levels.

Ultrastructural Analysis by Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphological changes in parasite mitochondria upon this compound treatment.

Materials:

-

Infected host cells treated with this compound

-

Glutaraldehyde solution (2.5%)

-

Osmium tetroxide (1%)

-

Ethanol series (for dehydration)

-

Propylene oxide

-

Epoxy resin

-

Uranyl acetate

-

Lead citrate

-

Transmission electron microscope

Procedure:

-

Culture host cells and infect them with T. gondii tachyzoites.

-

Treat the infected cell cultures with a selected concentration of this compound (e.g., 4 μg/mL) or a vehicle control for a defined period (e.g., 24 hours).

-

Fix the cells with 2.5% glutaraldehyde in a suitable buffer (e.g., phosphate buffer) for 2 hours at room temperature.

-

Post-fix the cells with 1% osmium tetroxide for 1 hour.

-

Dehydrate the samples through a graded series of ethanol concentrations.

-

Infiltrate the samples with propylene oxide and then embed in epoxy resin.

-

Polymerize the resin at 60°C for 48 hours.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome and mount them on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

Examine the sections using a transmission electron microscope, focusing on the morphology of the parasite mitochondria. Look for signs of swelling, disruption of cristae, and changes in matrix density in this compound-treated samples compared to controls.

Signaling Pathways and Logical Relationships

The disruption of mitochondrial function by this compound is a key event that triggers a cascade of downstream cellular responses, including the induction of autophagy. The following diagram illustrates a proposed logical workflow and signaling pathway.

Caption: Logical workflow and proposed signaling pathway of this compound in parasites.

Discussion and Future Directions

The available evidence strongly indicates that this compound's antiprotozoal activity against Toxoplasma gondii is mediated through the disruption of mitochondrial function. The observed decrease in mitochondrial membrane potential and subsequent ATP depletion critically impair the parasite's energy metabolism, leading to reduced invasion, proliferation, and ultimately, cell death.[1][2] The induction of autophagy appears to be a direct consequence of this mitochondrial stress.

While these findings are significant, the current research is predominantly focused on Toxoplasma gondii. Future investigations should aim to:

-

Broaden the scope: Evaluate the effects of this compound on the mitochondrial function of other pathogenic protozoa, where mitochondria play a crucial role in their life cycles.

-

Elucidate the precise molecular target: Identify the specific mitochondrial component(s) that this compound interacts with to initiate its disruptive effects.

-

Investigate downstream signaling: Further dissect the molecular pathways that link this compound-induced mitochondrial dysfunction to autophagy and other cell death mechanisms in parasites.

Conclusion

This compound represents a promising scaffold for the development of novel antiparasitic drugs. Its mechanism of action, centered on the disruption of mitochondrial function, highlights a key vulnerability in parasites that can be exploited for therapeutic intervention. The data and protocols presented in this technical guide provide a solid foundation for further research into this compound and other mitochondrial-targeting compounds in the fight against parasitic diseases.

References

Broxaldine's Activity Against Clostridium difficile: A Technical Overview

For Immediate Release

Lansing, Michigan – November 21, 2025 – This technical guide provides an in-depth analysis of the antimicrobial activity of broxaldine against the pathogenic bacterium Clostridium difficile. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the underlying mechanisms of action.

Quantitative Assessment of Antimicrobial Activity

This compound, a quinoline derivative, has demonstrated inhibitory activity against Clostridium difficile. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial's potency. The reported MIC value for this compound against C. difficile is summarized below.

| Compound | Organism | MIC Value | Reference |

| This compound | Clostridium difficile | 4 µM | [AbdelKhalek, et al., 2020][1] |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Clostridium difficile.

Experimental Protocols for MIC Determination

The determination of the MIC value is a critical step in assessing the efficacy of an antimicrobial agent. The following is a detailed methodology based on standard broth microdilution procedures as would be employed in a study such as AbdelKhalek, et al., 2020.

Objective: To determine the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of Clostridium difficile.

Materials:

-

This compound

-

Clostridium difficile strain (e.g., ATCC 9689)

-

Brain Heart Infusion (BHI) broth, supplemented

-

96-well microtiter plates

-

Anaerobic chamber

-

Spectrophotometer

Procedure:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration.

-

Bacterial Inoculum Preparation: C. difficile is cultured on a suitable agar medium and incubated under anaerobic conditions. A few colonies are then inoculated into supplemented BHI broth and incubated to achieve a logarithmic growth phase. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution in Microtiter Plates: A two-fold serial dilution of the this compound stock solution is performed in the wells of a 96-well microtiter plate containing supplemented BHI broth. This creates a gradient of decreasing this compound concentrations across the plate.

-

Inoculation: Each well is inoculated with the prepared C. difficile suspension, resulting in a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (broth with bacteria, no drug) and negative (broth only) growth controls are included on each plate.

-

Incubation: The microtiter plates are incubated in an anaerobic chamber at 37°C for 24-48 hours.

-

MIC Determination: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound at which no visible growth of C. difficile is observed. This can be confirmed by measuring the optical density at 600 nm.

Putative Mechanism of Action

This compound is a derivative of quinoline. The primary antibacterial mechanism of action for the quinolone class of antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. While the specific molecular interactions of this compound with C. difficile enzymes have not been explicitly detailed in the available literature, a putative mechanism can be inferred from its structural class.

Inhibition of DNA Gyrase and Topoisomerase IV:

-

DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.

By inhibiting these enzymes, quinolone antibiotics lead to a cascade of events including the cessation of DNA replication and repair, and ultimately, bacterial cell death.

Disclaimer: The mechanism of action described is based on the known activity of the quinolone class of antibiotics and represents a putative pathway for this compound. Further research is required to definitively elucidate the specific molecular targets and interactions of this compound in Clostridium difficile.

References

Preliminary Investigation of Broxaldine's Antifungal Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Broxaldine, a compound with known antiprotozoal and antibacterial properties, presents a compelling case for investigation as a novel antifungal agent.[1] While comprehensive data on its specific antifungal efficacy is nascent, preliminary evidence from related fields suggests a potential mechanism of action involving the induction of mitochondrial dysfunction and autophagy.[2][3] This technical guide provides a framework for the preliminary in vitro investigation of this compound's antifungal effects, outlining standardized experimental protocols, a proposed mechanism of action, and a logical workflow for its evaluation. The content herein is intended to serve as a foundational resource for researchers initiating studies into the antifungal potential of this compound and similar compounds.

Introduction to this compound

This compound, also known as brobenzoxaldine, is an FDA-approved drug that has been used as an intestinal antibacterial and antiprotozoal agent.[1] Its activity against a range of microorganisms, including Clostridium difficile, underscores its potential as a broad-spectrum antimicrobial.[4] Recent research has elucidated its mechanism of action against the protozoan parasite Toxoplasma gondii, revealing that this compound induces mitochondrial swelling, decreased mitochondrial membrane potential, and enhanced autophagy, ultimately leading to a significant reduction in ATP levels and parasite viability.[2][3] These findings provide a strong rationale for investigating its effects against pathogenic fungi, as mitochondria and autophagy are also critical for fungal survival, pathogenesis, and the development of drug resistance.

Hypothetical Antifungal Mechanism of Action

Based on its observed effects in Toxoplasma gondii, it is hypothesized that this compound exerts its antifungal activity through a dual mechanism involving the disruption of mitochondrial function and the induction of autophagy in fungal cells. This proposed cascade of events is depicted in the signaling pathway diagram below.

Proposed Signaling Pathway

Caption: Proposed signaling pathway of this compound in a fungal cell.

Quantitative Data on Antifungal Activity (Illustrative)

To date, there is a lack of published data specifically detailing the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against common fungal pathogens. The following table presents illustrative data to serve as a template for researchers to populate with their experimental findings.

| Fungal Species | This compound MIC (µg/mL) | This compound MFC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans (ATCC 90028) | [Data to be determined] | [Data to be determined] | 0.25 - 1 | 0.5 - 1 |

| Candida glabrata (ATCC 90030) | [Data to be determined] | [Data to be determined] | 8 - 32 | 0.5 - 1 |

| Candida auris (B11221) | [Data to be determined] | [Data to be determined] | >64 | 1 - 2 |

| Aspergillus fumigatus (Af293) | [Data to be determined] | [Data to be determined] | >64 | 0.5 - 1 |

| Cryptococcus neoformans (H99) | [Data to be determined] | [Data to be determined] | 4 - 8 | 0.25 - 0.5 |

Experimental Protocols

The following protocols for determining the MIC and MFC of this compound are based on the widely accepted guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antifungal agent.[5][6]

Materials:

-

This compound stock solution (e.g., 1280 µg/mL in DMSO)

-

96-well flat-bottom microtiter plates

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS

-

Fungal isolates

-

Spectrophotometer

-

Sterile saline or water

-

Hemocytometer or other cell counting device

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (24-48 hours), select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

-

Perform a 1:1000 dilution of the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

-

Inoculation and Incubation:

-